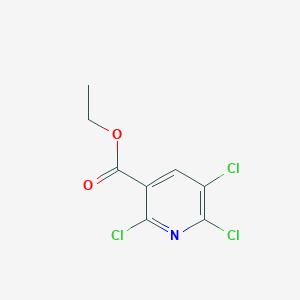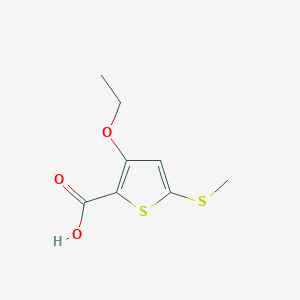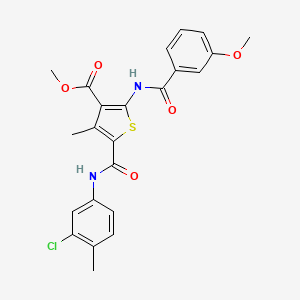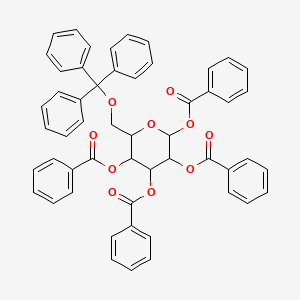
Ethyl 2,5,6-trichloronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,5,6-trichloronicotinate is a chemical compound with the molecular formula C8H6Cl3NO2. It is an ethyl ester derivative of 2,5,6-trichloronicotinic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5,6-trichloronicotinate can be synthesized through the esterification of 2,5,6-trichloronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5,6-trichloronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5,6-trichloronicotinic acid.
Reduction: Formation of partially dechlorinated nicotinic acid derivatives.
Substitution: Formation of various substituted nicotinic acid esters.
Scientific Research Applications
Ethyl 2,5,6-trichloronicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,5,6-trichloronicotinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2,5,6-trichloronicotinate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2,5,6-Trichloronicotinic acid: The parent acid form of the compound.
Ethyl 2,3,5,6-tetrachloronicotinate: A more highly chlorinated derivative.
The uniqueness of this compound lies in its specific ester group and chlorination pattern, which can influence its reactivity and applications.
Properties
Molecular Formula |
C8H6Cl3NO2 |
|---|---|
Molecular Weight |
254.5 g/mol |
IUPAC Name |
ethyl 2,5,6-trichloropyridine-3-carboxylate |
InChI |
InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)4-3-5(9)7(11)12-6(4)10/h3H,2H2,1H3 |
InChI Key |
DMUBVMFNBANCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)


